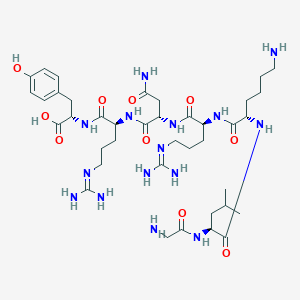

Glycyl-L-leucyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine

Description

Glycyl-L-leucyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine is a synthetic peptide featuring a hexapeptide backbone with two unique modifications: N~5~-(diaminomethylidene) groups on its ornithine residues. This modification introduces guanidino-like functional groups, which are structurally analogous to arginine but with distinct electronic properties. The peptide sequence includes:

- Glycine (Gly) at the N-terminus,

- Leucine (Leu) and Lysine (Lys) in the middle chain,

- Two N~5~-(diaminomethylidene)-L-ornithine residues (Orn(diam)),

- Asparagine (Asn),

- Tyrosine (Tyr) at the C-terminus.

Tyrosine’s phenolic hydroxyl group may facilitate receptor interactions, common in signaling peptides.

Properties

CAS No. |

494804-13-6 |

|---|---|

Molecular Formula |

C39H67N15O10 |

Molecular Weight |

906.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C39H67N15O10/c1-21(2)17-27(49-31(57)20-41)35(61)51-24(7-3-4-14-40)32(58)50-25(8-5-15-47-38(43)44)33(59)53-28(19-30(42)56)36(62)52-26(9-6-16-48-39(45)46)34(60)54-29(37(63)64)18-22-10-12-23(55)13-11-22/h10-13,21,24-29,55H,3-9,14-20,40-41H2,1-2H3,(H2,42,56)(H,49,57)(H,50,58)(H,51,61)(H,52,62)(H,53,59)(H,54,60)(H,63,64)(H4,43,44,47)(H4,45,46,48)/t24-,25-,26-,27-,28-,29-/m0/s1 |

InChI Key |

LZGUNMJYZJMJHZ-AQRCPPRCSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural similarity analysis employs molecular fingerprints (e.g., Morgan fingerprints) and similarity metrics like the Tanimoto coefficient to predict biological activity . Below, the target compound is compared to analogs with shared residues or modifications:

Table 1: Structural and Functional Comparison

Key Observations:

Shared Modifications: The target compound and ’s analog both feature N~5~-(diaminomethylidene)-ornithine, which may enhance electrostatic interactions with negatively charged targets (e.g., DNA or enzymes) . ’s compound shares the Lys-Orn(diam) motif, but its shorter chain (hexapeptide vs. heptapeptide) and lack of Tyr reduce hydrophobicity .

Divergent Functional Groups :

- Mérotocine () incorporates a fluorophenyl group and thioether bridge , enhancing metabolic stability compared to the target’s Tyr .

- ’s compound replaces Asn with Thr, introducing a hydroxyl group that may alter solubility .

The target’s Tyr residue aligns with receptor-targeting peptides (e.g., opioid analogs), though empirical validation is needed .

Research Findings and Limitations

- However, "activity cliffs"—minor structural changes causing drastic activity shifts—remain a risk .

- Functional Gaps: No direct studies on the target’s pharmacokinetics or toxicity exist. Analogous compounds (e.g., ) exhibit moderate plasma stability (~4–6 hours), but the target’s larger size may reduce bioavailability .

- Synthetic Challenges: The diaminomethylidene group’s synthesis requires high-purity reagents to avoid byproducts, as noted in industrial lysine production workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.